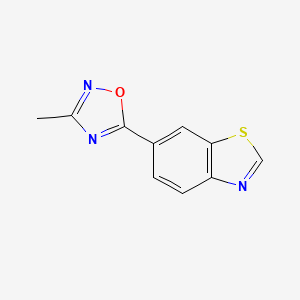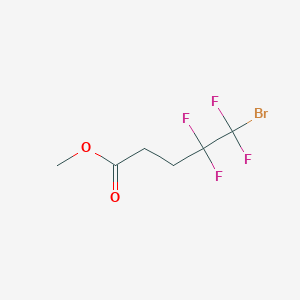
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate
Übersicht
Beschreibung
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate is a chemical compound with the molecular formula C6H7BrF4O2 . It has a molecular mass of 267.02 .
Molecular Structure Analysis
The molecular structure of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate consists of 6 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 4 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The predicted boiling point of Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate is 147.4±40.0 °C . The predicted density is 1.607±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Epigenetic Modulation and Antitumor Effects
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate may share some characteristics or be used in the synthesis of DNA methyltransferase inhibitors. These inhibitors can modulate DNA methylation patterns, restoring suppressor gene expression and exhibiting antitumor effects in various laboratory models. DNA methylation, a critical epigenetic process, is involved in chromatin structure modulation, transcriptional repression, and the suppression of transposable elements. Disruption in methylation patterns can lead to genetic instability and repression of tumor suppressor genes, making methyltransferase inhibitors potentially valuable in cancer treatment (Goffin & Eisenhauer, 2002).
2. Development of Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP), possibly related to Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate, are significant in developing fluorescent chemosensors. These chemosensors can detect various analytes with high selectivity and sensitivity, including metal ions, anions, and neutral molecules. The adaptability of DFP-based chemosensors is highlighted by their ability to detect a wide range of substances, showcasing the compound's potential in analytical and environmental applications (Roy, 2021).
3. Alternative Fumigants in Agriculture
Methylated compounds like methyl bromide, similar in structure to Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate, have been used in agriculture for soil fumigation to control pests and diseases, particularly in strawberry fields. However, due to environmental concerns, their use is being phased out. Research into water-soluble formulations of alternative fumigants that can be applied through drip irrigation systems is ongoing, highlighting the importance of developing environmentally friendly and efficient pest control methods (Ajwa et al., 2002).
4. Biodiesel Combustion and Environmental Impact
The research on biodiesel combustion includes studying molecules like methyl 5-bromo-4,4,5,5-tetrafluoropentanoate and its analogs. Kinetic modeling for biodiesel, focusing on surrogate molecules that exhibit primary characteristics of biodiesel combustion, is vital for developing clean and efficient combustors that utilize alternative fuels. This research is crucial for addressing fuel security concerns and reducing the environmental impact of fossil fuels (Lai et al., 2011).
Eigenschaften
IUPAC Name |
methyl 5-bromo-4,4,5,5-tetrafluoropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF4O2/c1-13-4(12)2-3-5(8,9)6(7,10)11/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOUJOSRDESRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192145 | |
| Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4,4,5,5-tetrafluoropentanoate | |
CAS RN |
1309602-78-5 | |
| Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-4,4,5,5-tetrafluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



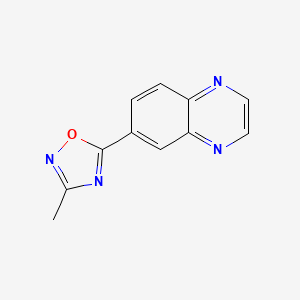
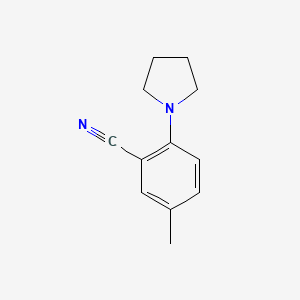

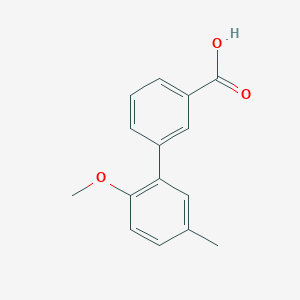
![3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B1425021.png)
![(2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1425023.png)
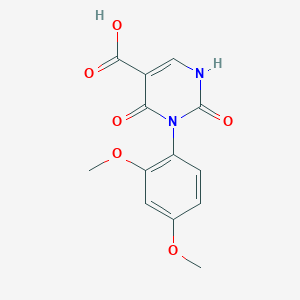

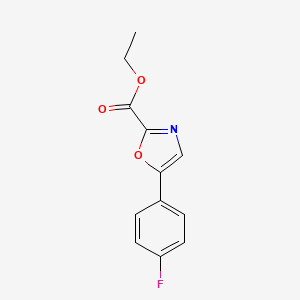
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)
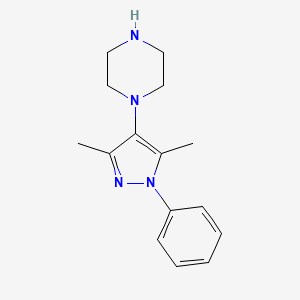
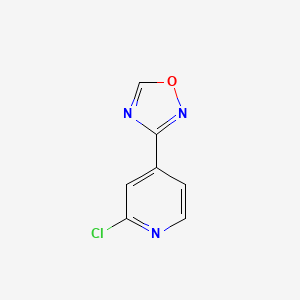
![[2-Chloro-5-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]amine](/img/structure/B1425035.png)
